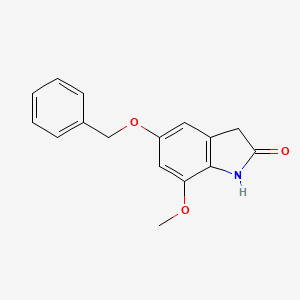![molecular formula C10H12BrN5 B11759257 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a pyridine ring, a triazole ring, and a methanamine group, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. The key steps include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Triazole Formation: Cyclization to form the triazole ring.
Methanamine Introduction: Attachment of the methanamine group to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the methanamine group to an aldehyde or carboxylic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts for biodiesel production.
Wirkmechanismus
The mechanism of action of 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to act as biased agonists of serotonin 5-HT1A receptors, exhibiting significant antidepressant-like activity . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Bromo-6-methylpyridin-2-yl)morpholine: Similar structure with a morpholine ring instead of a triazole ring.
1-(4-bromo-6-methylpyridin-2-yl)methanamine dihydrobromide: Similar structure with a dihydrobromide salt form.
7-bromo-5-(6-methylpyridin-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one: Contains a benzodiazepine ring system.
Uniqueness
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine is unique due to its combination of a pyridine ring, a triazole ring, and a methanamine group
Eigenschaften
Molekularformel |
C10H12BrN5 |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
[5-(5-bromo-6-methylpyridin-2-yl)-3-methyltriazol-4-yl]methanamine |
InChI |
InChI=1S/C10H12BrN5/c1-6-7(11)3-4-8(13-6)10-9(5-12)16(2)15-14-10/h3-4H,5,12H2,1-2H3 |
InChI-Schlüssel |
HXCIFZGHAHLRHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)

![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
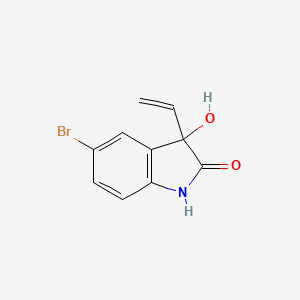
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
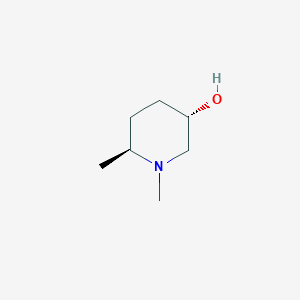
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
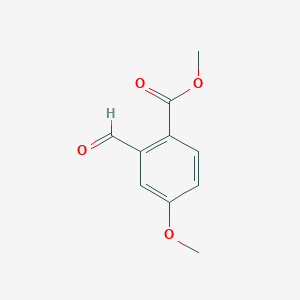

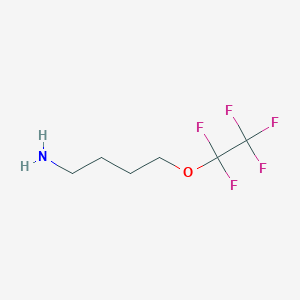
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
